5-oxo-1-phenyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}pyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
5-oxo-1-phenyl-N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O2/c31-20-13-17(15-29(20)18-7-3-1-4-8-18)23(32)24-9-12-30-22-19(14-27-30)21(25-16-26-22)28-10-5-2-6-11-28/h1,3-4,7-8,14,16-17H,2,5-6,9-13,15H2,(H,24,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQFZCWHJGNJFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4CC(=O)N(C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Masamune-Claisen Condensation
Itaconic acid (11 ) undergoes Masamune-Claisen condensation with 1,1'-carbonyldiimidazole (CDI) in anhydrous acetonitrile to form β-keto ester 13 (72% yield). Critical parameters include:
Enaminone Formation
Treatment of 13 with N,N-dimethylformamide dimethylacetal (DMFDMA) in refluxing toluene (110°C, 8 h) generates enaminone 14 (89% yield). The reaction achieves complete conversion when monitored by TLC (Rf = 0.6, hexane:EtOAc 3:1).
Pyrimidine Cyclization
Cyclization of 14 with acetamidine (15{1} ) or benzamidine (15{2} ) in methanol at 60°C for 12 h produces methyl pyrimidine carboxylates 16{1} (50% yield) and 16{2} (65% yield). Optimal stoichiometry uses 1.5 eq amidine relative to 14 .
Carboxylic Acid Hydrolysis
Saponification of 16{1} and 16{2} with 1M NaOH in methanol/THF (1:1 v/v) at 25°C for 4 h yields 5-oxo-1-phenylpyrrolidine-3-carboxylic acids 17{1} (86% yield) and 17{2} (92% yield). Acidification to pH 2 with HCl precipitates the product.
Preparation of 4-(Piperidin-1-yl)-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Ethylamine
The pyrazolo[3,4-d]pyrimidine fragment is synthesized via a one-flask Vilsmeier-heterocyclization sequence.
Vilsmeier Amidination
5-Amino-1,3-diphenylpyrazole (1a ) reacts with PBr₃ (3 eq) in DMF at 60°C for 2 h to form 4-(iminomethyl)-1,3-diphenyl-1H-pyrazol-5-yl-formamidine (2a ) in >90% yield. Key conditions:
Heterocyclization with Piperidine
Addition of hexamethyldisilazane (3 eq) to 2a in DMF at 80°C for 5 h induces cyclization, forming 4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (3a ) in 91% yield. Piperidine incorporation occurs regioselectively at position 4.
Ethylamine Linker Installation
Reaction of 3a with 2-chloroethylamine hydrochloride (1.2 eq) in the presence of K₂CO₃ (2 eq) in DMF at 80°C for 12 h installs the ethylamine sidechain (78% yield). NMR confirms N-alkylation at pyrimidine N1 (δ 4.32 ppm, t, J=6.1 Hz, -CH₂NH-).
Amide Coupling of Fragments
The final step conjugates the pyrrolidine-carboxylic acid (17{1} ) with the pyrazolo-pyrimidine ethylamine via bis(pentafluorophenyl) carbonate (BPC)-mediated amidation.
Carboxylic Acid Activation
17{1} (1 eq) is treated with BPC (1.2 eq) in anhydrous acetonitrile (0.1 M) at 25°C for 1 h, forming the active pentafluorophenyl ester. Excess reagent is removed by filtration.
Amine Coupling
The activated ester reacts with 4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethylamine (1.1 eq) in acetonitrile at 50°C for 6 h, yielding the target carboxamide in 85% yield. Purification via silica chromatography (CH₂Cl₂:MeOH 9:1) affords >99% purity.
Optimization Data for Key Steps
Analytical Characterization
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 8.52 (s, 1H, pyrimidine H2)
-
δ 4.28 (t, J=6.2 Hz, 2H, -NCH₂CH₂NH-)
-
δ 3.72 (m, 4H, piperidine H2,6)
-
δ 2.98 (dd, J=16.4 Hz, 1H, pyrrolidine CH₂)
HRMS (ESI+) : Calc. for C₂₄H₂₈N₇O₂ [M+H]⁺ 454.2298, Found 454.2301.
Comparative Analysis of Synthetic Routes
Route 1 (Stepwise Coupling):
Route 2 (Convergent):
Chemical Reactions Analysis
Types of Reactions It Undergoes
This compound can undergo various chemical reactions including:
Oxidation: : Transformations involving the addition of oxygen atoms or removal of hydrogen atoms.
Reduction: : Reactions that add hydrogen atoms or remove oxygen atoms.
Substitution: : Replacement of specific functional groups with alternative groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides.
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could result in the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
In biological research, it serves as a tool for probing cellular mechanisms and pathways due to its interactions with specific biological targets.
Medicine
Medicinally, this compound may have potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry
Industrial applications include its use in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action involves interactions with molecular targets such as enzymes or receptors. This compound binds to these targets, altering their function and subsequently affecting cellular processes. The specific pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected Analogues
*Estimated based on structural analysis.
Key Structural Differences and Implications
Core Heterocycle: The target compound’s pyrazolo[3,4-d]pyrimidine core differs from the pyrazolo[3,4-b]pyridine in CAS 1005612-70-3. Piperidinyl substitution at position 4 of the pyrazolo-pyrimidine may enhance solubility and membrane permeability compared to simpler alkyl groups .
Substituent Effects :
- The phenyl-pyrrolidone group in the target compound introduces rigidity and aromatic interactions, which could stabilize binding to hydrophobic pockets in enzymes or receptors .
- In contrast, the pyrazinecarboxamide in CAS 950094-48-1 offers a planar, electron-deficient system, favoring interactions with polar residues in active sites .
Molecular Weight and Drug-Likeness :
- The target compound’s higher molecular weight (~434.5 vs. ~336–374 in analogs) may impact bioavailability. However, its balanced logP (predicted ~2–3) aligns with Lipinski’s criteria for oral drugs .
Methodological Considerations
- Lumping Strategy : As per , compounds with shared heterocyclic cores (e.g., pyrazolo-pyrimidines) can be grouped as surrogates to predict reactivity or bioactivity. This approach simplifies comparative studies but risks overlooking subtle substituent-driven effects .
- Structural Elucidation Tools : Techniques like X-ray crystallography (e.g., CCP4 suite) are critical for resolving fine structural differences, such as piperidinyl vs. pyrrolidinyl conformations .
Biological Activity
The compound 5-oxo-1-phenyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}pyrrolidine-3-carboxamide is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds recognized for their diverse biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this specific compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Phenyl group : Contributes to the lipophilicity and potential interactions with biological targets.
- Pyrrolidine : A cyclic amine that may influence the compound's conformational flexibility.
- Pyrazolo[3,4-d]pyrimidine moiety : Known for its role in various biological activities, including as an inhibitor of kinases.
Recent studies have highlighted the mechanism by which pyrazolo[3,4-d]pyrimidine derivatives exert their effects. They primarily act as inhibitors of specific kinases involved in cell signaling pathways. For instance, compounds similar to our target have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cancer proliferation and survival.
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine demonstrate significant anticancer properties. For example:
- In vitro studies : The compound has shown potent anti-proliferative activity against various cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) with IC50 values indicating effective inhibition at low concentrations. One study reported an IC50 value of 0.016 µM against wild-type EGFR and notable activity against mutant forms (IC50 = 0.236 µM) .
Apoptotic Induction
The compound has been observed to induce apoptosis in cancer cells. Flow cytometric analyses revealed that it significantly increases the BAX/Bcl-2 ratio, a crucial factor in the apoptotic pathway, thereby promoting cell death in malignant cells .
Kinase Inhibition
The structural similarity of pyrazolo[3,4-d]pyrimidines to ATP allows these compounds to act as competitive inhibitors of various kinases. This property has been leveraged in designing targeted therapies for cancers characterized by aberrant kinase activity.
Data Summary
| Activity | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anti-proliferative | A549 | 8.21 | EGFR Inhibition |
| Anti-proliferative | HCT116 | 19.56 | EGFR Inhibition |
| Apoptosis induction | Various | N/A | Increased BAX/Bcl-2 ratio |
| Kinase inhibition | EGFR WT | 0.016 | Competitive inhibition |
| Kinase inhibition | EGFR T790M | 0.236 | Competitive inhibition |
Case Studies
A notable case study involved the synthesis and evaluation of several pyrazolo[3,4-d]pyrimidine derivatives where our target compound was included. The results indicated that modifications at the piperidine position significantly enhanced anticancer activity while maintaining selectivity for EGFR over other kinases .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step organic reactions, typically starting with coupling reactions between pyrazolo[3,4-d]pyrimidine and pyrrolidine-carboxamide precursors. Critical parameters include:
- Temperature : Optimal ranges between 60–80°C to avoid side reactions .
- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .
- Catalysts : Triethylamine (TEA) is often used to neutralize acidic byproducts . Yield optimization requires iterative adjustments of these parameters, with purity monitored via HPLC or LC-MS .
Q. How can structural characterization be performed to confirm the compound’s identity?
A combination of spectroscopic and computational methods is recommended:
- NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., piperidin-1-yl at δ 2.5–3.0 ppm) .
- X-ray crystallography : Resolves 3D conformation, particularly the spatial arrangement of the pyrazolo-pyrimidine core .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₂₃H₂₆N₆O₂; calc. 450.47 g/mol) .
Q. What preliminary biological assays are suitable for screening its activity?
Initial screening should focus on:
- Kinase inhibition assays : Test against common targets (e.g., BTK, EGFR) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation .
Advanced Research Questions
Q. How can computational modeling predict interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) are used to:
Q. How to resolve contradictions in biological activity data across studies?
Contradictions often arise from assay conditions or off-target effects. Mitigation strategies include:
- Orthogonal assays : Validate kinase inhibition via both enzymatic and cellular assays .
- Proteomic profiling : Use SILAC-MS to identify unintended protein interactions .
- Structural analogs : Compare activity with derivatives (e.g., tert-butyl or fluorobenzyl substitutions) to isolate pharmacophore contributions .
Q. What strategies improve pharmacokinetic properties for in vivo studies?
Key modifications include:
- Prodrug design : Introduce ester groups at the pyrrolidine-carboxamide to enhance oral bioavailability .
- Lipid nanoparticle encapsulation : Improves blood-brain barrier penetration for CNS targets .
- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., oxidation of the pyrazolo-pyrimidine core) .
Q. How to design PROTACs (Proteolysis-Targeting Chimeras) using this compound?
This compound’s kinase-binding moiety can serve as the warhead in PROTACs:
- Linker optimization : Attach polyethylene glycol (PEG) or alkyl chains to the ethylpyrrolidine group to connect to E3 ligase ligands (e.g., pomalidomide) .
- Ternary complex assays : Confirm formation of the target-PROTAC-E3 ligase complex via FRET .
- Degradation efficiency : Measure target protein levels via Western blotting in HEK293T cells .
Key Notes for Experimental Design
- Controlled variables : Always include temperature gradients (±2°C) and solvent purity (>99%) in synthetic protocols .
- Data validation : Cross-check NMR assignments with computational predictions (e.g., ACD/Labs) .
- Ethical compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (Reduction, Refinement, Replacement) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
